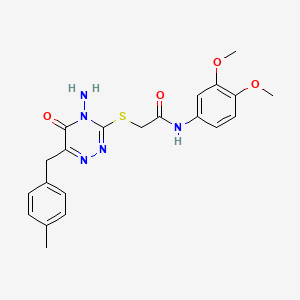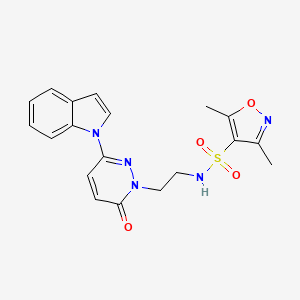![molecular formula C13H14ClN5O2 B2671159 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea CAS No. 338418-77-2](/img/structure/B2671159.png)
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the chlorophenyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of an appropriate precursor, such as 1-chloro-2-ethoxyethane, under basic conditions.
Triazole Ring Formation: The ethoxy intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst to form the triazole ring.
Urea Formation: The final step involves the reaction of the triazole intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of phase transfer catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Materials Science: It is explored for use in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to the heme iron center. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antifungal and antibacterial effects. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to target proteins, contributing to its overall bioactivity.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)urea: This compound lacks the ethoxy group, which may result in different chemical properties and bioactivity.
1-(4-chlorophenyl)-3-[(1E)-1-methoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and reactivity.
1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,3-triazol-1-yl)ethylidene]urea: The substitution of the 1,2,4-triazole ring with a 1,2,3-triazole ring may affect the compound’s binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl (1E)-N-[(4-chlorophenyl)carbamoyl]-2-(1,2,4-triazol-1-yl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-12(7-19-9-15-8-16-19)18-13(20)17-11-5-3-10(14)4-6-11/h3-6,8-9H,2,7H2,1H3,(H,17,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSUKRBTOGQYLP-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=C(C=C1)Cl)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C(=O)NC1=CC=C(C=C1)Cl)/CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(benzenesulfonamidoimino)-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2671078.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2671086.png)
![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2671088.png)

![N-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2671091.png)

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)


